Ethyl oxo(pyridin-2-ylamino)acetate

Antiallergic Oxamic acid esters Passive cutaneous anaphylaxis

Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5), also referred to as (2-Pyridyl)oxamic acid ethyl ester or Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, is a heterocyclic oxamic acid ester with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol. The compound is primarily recognized as Edoxaban Impurity 117 (or Impurity 8/64/11, depending on the pharmacopoeial nomenclature) and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions.

Molecular Formula C9H10N2O3
Molecular Weight 194.19
CAS No. 41374-72-5
Cat. No. B601685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl oxo(pyridin-2-ylamino)acetate
CAS41374-72-5
SynonymsEdoxaBan impurity K
Molecular FormulaC9H10N2O3
Molecular Weight194.19
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=CC=N1
InChIInChI=1S/C9H10N2O3/c1-2-14-9(13)8(12)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,10,11,12)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5): Core Identity, Regulatory Relevance, and Procurement Rationale


Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5), also referred to as (2-Pyridyl)oxamic acid ethyl ester or Ethyl 2-oxo-2-(pyridin-2-ylamino)acetate, is a heterocyclic oxamic acid ester with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . The compound is primarily recognized as Edoxaban Impurity 117 (or Impurity 8/64/11, depending on the pharmacopoeial nomenclature) and is supplied with full characterization data compliant with regulatory guidelines for ANDA submissions [1]. It was historically disclosed in US Patent 4,054,661 as a potent, orally active antiallergic agent demonstrating 100% intraperitoneal and 95% oral inhibition in the rat PCA model at 200 mg/kg [2]. Commercial availability at ≥98% purity from multiple global suppliers makes it accessible for both analytical reference standard and synthetic building block applications .

Why Ethyl oxo(pyridin-2-ylamino)acetate Cannot Be Interchanged with Positional Isomers or Alternative Esters


Within the N-heteroaryl oxamic acid ester class, both the position of the pyridyl nitrogen and the nature of the ester group profoundly modulate oral antiallergic activity. In the same rat PCA assay at identical 200 mg/kg oral dosing, the 2-pyridyl ethyl ester (target compound) achieved 95% inhibition, while the 3-pyridyl isomer delivered 84% and the 4-pyridyl isomer only 34%—a 2.8-fold efficacy gap between the 2- and 4-substituted regioisomers [1]. Altering the ester from ethyl to methyl inverted the intraperitoneal/oral activity balance from 100/95 to 77/100, and switching to n-propyl dropped both values to 58/77 [1]. Even the thiazolyl and pyrimidyl heteroaryl replacements showed inferior profiles, with the pyrimidyl analog achieving only 82% intraperitoneal inhibition and no oral activity reported above the 50% threshold [1]. These data demonstrate that minor structural modifications within this scaffold produce large, non-linear changes in pharmacological performance, making direct substitution without revalidation scientifically unsound for both biological research and impurity reference standard applications [2].

Quantitative Differentiation Evidence for Ethyl oxo(pyridin-2-ylamino)acetate Relative to Closest Analogs


Superior Oral Antiallergic Efficacy: 2-Pyridyl Ethyl Ester vs. 3-Pyridyl and 4-Pyridyl Positional Isomers

In a direct head-to-head comparison within a single patent study using the rat passive cutaneous anaphylaxis (PCA) model, the target compound—(2-Pyridyl)oxamic acid ethyl ester—demonstrated 100% inhibition of weal size upon intraperitoneal administration and 95% inhibition upon oral administration at 200 mg/kg [1]. The 3-pyridyl positional isomer achieved 100% i.p. but only 84% oral inhibition, while the 4-pyridyl isomer registered 100% i.p. but a markedly reduced 34% oral inhibition at the same 200 mg/kg oral dose [1]. The quantified difference between the 2-pyridyl (target) and 4-pyridyl isomer is 61 percentage points in oral activity, representing a 2.8-fold advantage [1]. The oxanilic acid ethyl ester (phenyl analog lacking the pyridine nitrogen) showed 100% i.p. and only 64% oral inhibition, confirming the critical contribution of the 2-pyridyl nitrogen to oral bioavailability [1].

Antiallergic Oxamic acid esters Passive cutaneous anaphylaxis

Optimal Ester Group for Balanced Intraperitoneal and Oral Activity: Ethyl vs. Methyl, n-Propyl, and Higher Alkyl Esters

The ethyl ester of (2-Pyridyl)oxamic acid provides a uniquely balanced pharmacological profile relative to its methyl and n-propyl homologs. At 200 mg/kg in the rat PCA model, the ethyl ester (target) exhibited 100% intraperitoneal inhibition and 95% oral inhibition [1]. The methyl ester showed a divergent profile: 77% i.p. but 100% oral—higher oral activity but compromised parenteral efficacy [1]. The n-propyl ester demonstrated uniformly lower activity at 58% i.p. and 77% oral [1]. The isopropyl, n-butyl, sec-butyl, and cyclohexyl esters each showed 100% i.p. activity, but no oral data were reported above the 50% threshold, suggesting poor oral bioavailability for larger alkyl esters [1]. This non-monotonic SAR highlights the ethyl ester as the only variant maintaining ≥95% activity via both routes of administration [1].

Structure-activity relationship Ester analog Oral bioavailability

Heteroaryl Ring Identity Matters: 2-Pyridyl Outperforms 2-Thiazolyl, 2-Pyrimidyl, and 2-Pyrazinyl Analogs in Oral Activity

When the ethyl oxamate scaffold is preserved but the heteroaryl ring is varied, oral antiallergic activity changes dramatically. The 2-pyridyl ethyl ester (target) achieved 95% oral inhibition at 200 mg/kg [1]. The 2-thiazolyl analog showed 100% i.p. activity, but no oral value was reported, implying <50% oral inhibition [1]. The 2-pyrimidyl analog achieved only 82% i.p. with no oral activity reported [1]. The 2-pyrazinyl analog delivered 100% i.p. and 85% oral—10 percentage points lower than the target compound [1]. No other heteroaryl variant in the series matched the 2-pyridyl ethyl ester's combined high i.p. efficacy and 95% oral performance [1].

Heterocyclic SAR Antiallergic screening PCA model

Regulatory-Traceable Impurity Reference Standard for Edoxaban ANDA: Certified vs. Non-Certified Supply Chains

Ethyl oxo(pyridin-2-ylamino)acetate is officially designated as Edoxaban Impurity 117 (also Impurity 8, 11, or 64 depending on vendor catalog numbering) [1]. CATO Research Chemicals supplies this compound as a certified reference standard produced under ISO 17034 accreditation, with full characterization including NMR, mass spectrometry, HPLC, IR, UV, water content, and residue on ignition—eliminating the need for end-user re-characterization [2]. ChemWhat explicitly states that the impurity is supplied with 'detailed characterization data compliant with regulatory guideline' and can be used for analytical method development, method validation (AMV), and QC applications for ANDA filings, with optional traceability to USP or EP pharmacopoeial standards [1]. In contrast, the free acid analog (N-(2-Pyridyl)oxamic acid, CAS 13120-39-3) is designated as a Lornoxicam/Tenoxicam impurity and metabolite, not an Edoxaban impurity—making it unsuitable for Edoxaban-specific regulatory workflows .

Pharmaceutical impurity Reference standard ANDA submission

Physicochemical Foundation for Procurement: Solubility, Melting Point, and Purity Benchmarking

Commercially available ethyl oxo(pyridin-2-ylamino)acetate is supplied at ≥98% purity (HPLC) with a molecular weight of 194.19 g/mol and a calculated aqueous solubility of 1907 mg/L at 25°C, substantially higher than many oxamic acid derivatives due to the ethyl ester moiety . The patent-reported melting point is 73–75°C (crystallized from diethyl ether), while the commercial free acid analog (CAS 13120-39-3) is a solid of higher polarity with a molecular weight of only 166.13 g/mol [1]. The calculated LogP of 1.28 for the target compound reflects a favorable balance between aqueous solubility and membrane permeability for oral activity, consistent with the 95% oral efficacy observed . These parameters enable reliable analytical method development and formulation studies without the solubility limitations that frequently complicate work with more lipophilic oxamic acid esters .

Physicochemical properties Solubility Quality specification

Procurement-Driven Application Scenarios for Ethyl oxo(pyridin-2-ylamino)acetate (CAS 41374-72-5)


Edoxaban ANDA Filing: Certified Impurity Reference Standard for Method Validation and QC Release

Pharmaceutical QC laboratories and ANDA applicants requiring a pharmacopoeially traceable Edoxaban impurity reference standard should procure CAS 41374-72-5 specifically as Edoxaban Impurity 117, supplied under ISO 17034 accreditation with a full characterization package (NMR, MS, HPLC, IR, UV) . The compound is explicitly designated for analytical method development, method validation (AMV), and QC applications during commercial Edoxaban production [1]. Substitution with the free acid analog (CAS 13120-39-3) would result in an incorrect molecular weight, different retention time, and non-compliance with Edoxaban-specific impurity profiling requirements .

Antiallergic Drug Discovery: Oral Lead Optimization with the Highest-Efficacy 2-Pyridyl Oxamic Acid Ester Scaffold

Medicinal chemistry teams pursuing orally active mast cell stabilizers should anchor their SAR exploration on the (2-Pyridyl)oxamic acid ethyl ester scaffold, which demonstrated 95% oral inhibition in the rat PCA model—the highest among all mono-heteroaryl oxamic acid esters tested . The 2-pyridyl regioisomer outperformed the 3-pyridyl (84%), 4-pyridyl (34%), 2-pyrazinyl (85%), 2-thiazolyl (<50% oral), and 2-pyrimidyl (<50% oral) analogs, establishing this compound as the most promising starting point for further derivatization . The balanced 100% i.p. / 95% oral profile enables flexible route-of-administration pharmacology studies without switching chemical entities .

Organic Synthesis: α-Keto Ester Building Block for Heterocyclic Library Construction

Synthetic chemists constructing libraries of pyrido[1,2-a]pyrimidines, functionalized oxamic acid derivatives, or N-heteroaryl amides can employ CAS 41374-72-5 as a reactive α-keto ester building block . The compound's 98% commercial purity and well-characterized physicochemical properties (LogP 1.28, aqueous solubility 1907 mg/L) facilitate stoichiometric control and purification [1]. Its established synthetic accessibility via condensation of 2-aminopyridine with ethyl oxalyl chloride enables in-house scale-up, while the crystalline solid form (m.p. 73–75°C) simplifies handling relative to liquid ester analogs .

Analytical Toxicology: Reference Material for Oxicam NSAID Metabolite and Degradation Pathway Studies

While the free acid (CAS 13120-39-3) is the direct metabolite of Tenoxicam and a degradation product of Lornoxicam, the ethyl ester (CAS 41374-72-5) serves as a key synthetic intermediate and analytical marker in oxicam-related impurity profiling . Laboratories investigating the metabolic fate or forced degradation pathways of oxicam NSAIDs can use the ethyl ester as a characterized precursor or comparator standard, leveraging its distinct chromatographic properties for method specificity validation .

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